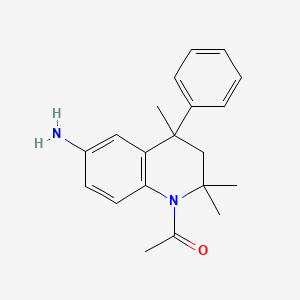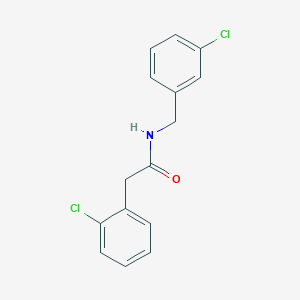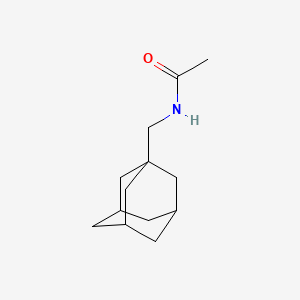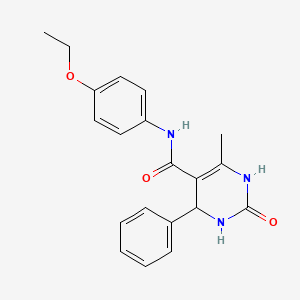
ethyl 4-(2-phenylethyl)-1-(2,4,5-trimethoxybenzyl)-4-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-phenylethyl)-1-(2,4,5-trimethoxybenzyl)-4-piperidinecarboxylate is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as 'TEBEP'. The synthesis of TEBEP is complex, and it requires a multi-step process. TEBEP has been found to exhibit various biochemical and physiological effects, making it a promising candidate for future research.
Mechanism of Action
The mechanism of action of TEBEP is not fully understood. However, it is believed that TEBEP exerts its effects by modulating the activity of various signaling pathways. TEBEP has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation. TEBEP has also been shown to activate the AMPK pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
TEBEP has been found to exhibit various biochemical and physiological effects. TEBEP has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. TEBEP has also been shown to have antinociceptive effects, as it has been found to reduce pain in animal models. Additionally, TEBEP has been shown to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of TEBEP is that it has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for future research. Additionally, TEBEP is a relatively stable compound, which makes it easier to handle in lab experiments. However, one limitation of TEBEP is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on TEBEP. One direction is to further study its potential as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines. Another direction is to study its potential as an anti-cancer agent, as it has been found to induce apoptosis in cancer cells. Additionally, further research is needed to fully understand the mechanism of action of TEBEP, which could lead to the development of more effective treatments for various diseases.
Synthesis Methods
The synthesis of TEBEP is a multi-step process that involves several chemical reactions. The first step involves the reaction of 2,4,5-trimethoxybenzyl chloride with 4-(2-phenylethyl)-1-piperidinol in the presence of a base. This reaction yields 2,4,5-trimethoxybenzyl-4-(2-phenylethyl)-1-piperidinol. In the second step, ethyl chloroformate is added to the reaction mixture, which results in the formation of ethyl 4-(2-phenylethyl)-1-(2,4,5-trimethoxybenzyl)-4-piperidinecarboxylate.
Scientific Research Applications
TEBEP has been found to exhibit various biochemical and physiological effects, making it a promising candidate for future research. TEBEP has been studied for its potential as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines. Additionally, TEBEP has been shown to have antinociceptive effects, making it a potential candidate for the treatment of pain. TEBEP has also been studied for its potential as an anti-cancer agent, as it has been found to induce apoptosis in cancer cells.
properties
IUPAC Name |
ethyl 4-(2-phenylethyl)-1-[(2,4,5-trimethoxyphenyl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35NO5/c1-5-32-25(28)26(12-11-20-9-7-6-8-10-20)13-15-27(16-14-26)19-21-17-23(30-3)24(31-4)18-22(21)29-2/h6-10,17-18H,5,11-16,19H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFJZYVAGXXYFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC(=C(C=C2OC)OC)OC)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-phenylethyl)-1-(2,4,5-trimethoxybenzyl)piperidine-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3-diphenyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B4986051.png)

![N'-[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-1,3-propanediamine](/img/structure/B4986070.png)
![1-fluoro-2-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B4986071.png)
![1-(4-chlorobenzyl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4986077.png)
![methyl (2,6-dichloro-4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B4986085.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4986099.png)
![6-(1-azepanyl)-N-[2-(methylthio)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4986110.png)
![3-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4986116.png)
![methyl 3-{2-[(5-chloro-2,4-dimethoxyphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4986120.png)


